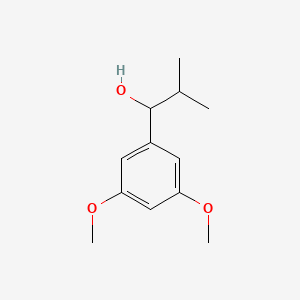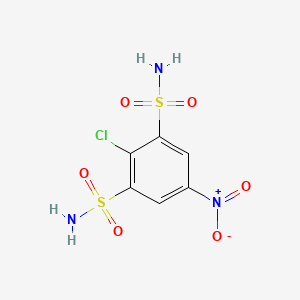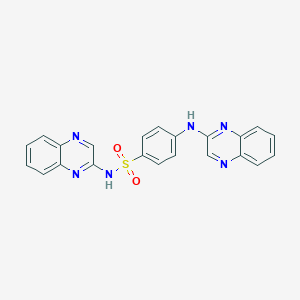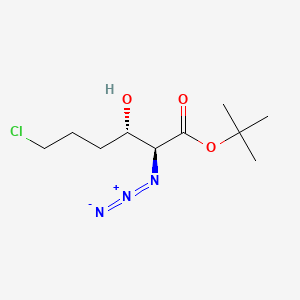
Hydroxy Vildagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vildagliptin involves the modification of the Vildagliptin moleculeThe reaction typically involves the use of reagents such as chloroacetyl chloride and L-proline in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the assay of Vildagliptin and its derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group in Vildagliptin can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxy Vildagliptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of DPP-4 inhibitors and their derivatives.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Explored for its potential in managing type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Hydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, leading to improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and enhances incretin hormone activity.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness of Hydroxy Vildagliptin
This compound is unique due to the presence of the hydroxyl group, which may confer additional pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to other DPP-4 inhibitors .
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[(3,5-dihydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O3/c18-7-13-2-1-3-20(13)14(21)8-19-15-4-12-5-16(22,9-15)11-17(23,6-12)10-15/h12-13,19,22-23H,1-6,8-11H2/t12?,13-,15?,16?,17?/m0/s1 |
Clave InChI |
JEIYAWJTJHUHED-CZQMONRCSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)



![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)


![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

